1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in the compound may play a crucial role in these reactions .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving free radicals and reactive oxygen species .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting nerve impulse transmission. Additionally, this compound may also interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and oxidative damage markers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairments . Furthermore, this compound can impact oxidative stress levels in cells, which may result in alterations in cellular metabolism and gene expression related to oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. The compound can bind to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the nervous system . This inhibition can disrupt normal nerve impulse transmission and result in various physiological effects. Additionally, this compound may also interact with other enzymes and proteins involved in oxidative stress responses, modulating their activity and influencing the levels of ROS and oxidative damage markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress and affect acetylcholinesterase activity in a dose-dependent manner . Over time, these effects may lead to cumulative changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function and behavior. At higher doses, it can lead to significant changes in acetylcholinesterase activity, oxidative stress levels, and behavioral parameters . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and acetylcholine metabolism . The compound’s impact on metabolic flux and metabolite levels can influence cellular function and overall physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-bromobenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The carboxylic acid group is introduced either through direct substitution or via a multi-step process involving protection and deprotection strategies.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzimidazole derivatives.
- Oxidized or reduced forms of the benzimidazole ring.
- Coupled products such as amides or esters.
Scientific Research Applications
1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(4-Methylphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness: 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWHKVZOFRHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220437 | |
Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-75-4 | |
Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452088-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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